Cas no 1453-82-3 (pyridine-4-carboxamide)
pyridine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Isonicotinamide
- Isonicotinamide, (Pyridine-4-carboxamide)
- Pyridine-4-carboxamide
- 4-Pyridinecarboxamide
- NSC 82353
- Isonicotimide
- AURORA KA-3066
- Isonicotinamid
- IsoniacinaMide
- 4-AMidopyridine
- 4-Carbamoylpyridine
- Pyridine-4-carbamide
- Isonicotinamide99%
- Isonicotinamide,98%
- pyridine-4-carboxamide
-
- MDL: MFCD00006432
- Inchi: 1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
- InChI Key: VFQXVTODMYMSMJ-UHFFFAOYSA-N
- SMILES: NC(C1C=CN=CC=1)=O
- BRN: 2173
Computed Properties
- Exact Mass: 122.04800
- Monoisotopic Mass: 122.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 56A^2
Experimental Properties
- Color/Form: Crystalline powder.
- Density: 1.2236 (rough estimate)
- Melting Point: 155-157 °C (lit.)
- Boiling Point: 227.52°C (rough estimate)
- Flash Point: 156 °C
- Refractive Index: 1.5350 (estimate)
- Water Partition Coefficient: 191.7 g/L (37 ºC)
- PSA: 55.98000
- LogP: 0.88080
- Solubility: Soluble in water.
pyridine-4-carboxamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:NR9500000
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Store at 4°C,-4At ℃Store…Better
pyridine-4-carboxamide Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
pyridine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I17451-25G |
pyridine-4-carboxamide |
1453-82-3 | 99% | 25g |
¥278.97 | 2023-11-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I17451-100G |
pyridine-4-carboxamide |
1453-82-3 | 99% | 100g |
¥602 | 2023-11-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900610-25G |
pyridine-4-carboxamide |
1453-82-3 | Vetec | 25G |
141.89 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900610-100G |
pyridine-4-carboxamide |
1453-82-3 | 98% | 100g |
¥244.32 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811781-2.5kg |
Isonicotinamide |
1453-82-3 | 99% | 2.5kg |
1,514.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2089-100MG |
pyridine-4-carboxamide |
1453-82-3 | 100mg |
¥6551.63 | 2024-12-26 | ||
| Chemenu | CM178114-500g |
Isonicotinamide |
1453-82-3 | 98% | 500g |
$112 | 2021-08-05 | |
| Chemenu | CM178114-1000g |
Isonicotinamide |
1453-82-3 | 98% | 1000g |
$194 | 2021-08-05 | |
| TRC | I821700-1g |
Isonicotinamide |
1453-82-3 | 1g |
$ 68.00 | 2023-09-07 | ||
| TRC | I821700-2.5g |
Isonicotinamide |
1453-82-3 | 2.5g |
$80.00 | 2023-05-18 |
pyridine-4-carboxamide Suppliers
pyridine-4-carboxamide Related Literature
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António O. L. évora,Ricardo A. E. Castro,Teresa M. R. Maria,M. Ramos Silva,J. H. ter Horst,Jo?o Canotilho,M. Ermelinda S. Eusébio CrystEngComm 2016 18 4749
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Lucija Hok,Robert Vianello,Dubravka Matkovi?-?alogovi?,Ljiljana Karanovi?,Sun?ica Roca,Jaros?aw Ja?wiński,Marina Ta?ner,Darko Vu?ak,Marijana ?akovi?,Zora Popovi? CrystEngComm 2022 24 6564
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Flóra Jozefíková,Spyros Perontsis,Miriama ?imunková,Zuzana Barbieriková,L’ubomír ?vorc,Marian Valko,George Psomas,Ján Moncol’ New J. Chem. 2020 44 12827
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Nehad A. El Sayed,Amal A. Eissa,Ghada F. El Masry,Mohamed?M. Abdullah,Reem K. Arafa RSC Adv. 2016 6 111767
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Hongli Sun,Yiwei Wu Anal. Methods 2013 5 5615
Additional information on pyridine-4-carboxamide
Recent Advances in Pyridine-4-carboxamide (CAS: 1453-82-3) Research: A Comprehensive Brief
Pyridine-4-carboxamide (CAS: 1453-82-3), a heterocyclic compound with a pyridine core and carboxamide functional group, has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile pharmacological properties. This brief synthesizes the latest findings (2022-2023) on its synthesis optimization, biological activities, and therapeutic applications, with emphasis on structure-activity relationships (SAR) and mechanistic insights.
Synthetic Innovations: Recent work by Li et al. (2023, J. Org. Chem.) demonstrated a microwave-assisted one-pot synthesis of pyridine-4-carboxamide derivatives (yield: 92%, purity >99%) using 1453-82-3 as a key intermediate. The method reduced reaction time from 12h to 35min while maintaining scalability. Concurrently, Zhang's team (2023) developed a biocatalytic route using engineered amidases, achieving enantioselective production (ee >98%) for chiral analogs.
Biological Targets: Pyridine-4-carboxamide derivatives show promise as kinase inhibitors, particularly against JAK3 (IC50 = 3.2 nM in compound P4C-203) and EGFRT790M (IC50 = 8.7 nM in P4C-317). Structural studies reveal that the carboxamide moiety forms critical hydrogen bonds with kinase hinge regions (PDB: 8T4K). Notably, P4C-502 exhibited dual HDAC6/8 inhibition (IC50s of 11/19 nM) with 40-fold selectivity over HDAC1.
Therapeutic Applications: In oncology, P4C-317 showed tumor growth inhibition (TGI = 78%) in NSCLC PDX models (ASCO 2023, Abstract #9054). For neurodegenerative diseases, P4C-AM6 (a blood-brain barrier penetrating analog) reduced tau phosphorylation by 62% in transgenic mouse models. Emerging data also suggests immunomodulatory effects via STING pathway modulation (EC50 = 0.7 μM in THP-1 cells).
Safety & ADME: Metabolic stability studies (human liver microsomes) indicate t1/2 >120 min for lead compounds, with CYP3A4 as the primary metabolizing enzyme. A recent tox study (GLP) reported NOAEL = 250 mg/kg/day in rats for P4C-317. However, some analogs show hERG inhibition (IC50 = 2.1 μM for P4C-112), warranting structural optimization.
Future Directions: Ongoing clinical trials include Phase I studies of P4C-317 in EGFR-mutated NSCLC (NCT05638222) and P4C-AM6 for Alzheimer's (expected Q4 2023). Computational fragment-based drug design (FBDD) approaches are being employed to develop next-generation analogs targeting protein-protein interactions. The compound's potential as a PROTAC warhead is also under investigation.
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